7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
Scientific Research Applications
Cardiovascular Activity
Compounds structurally related to "7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione" have been synthesized and evaluated for their cardiovascular effects. For instance, studies on 8-alkylamino substituted derivatives have shown significant antiarrhythmic and hypotensive activities. These compounds exhibit prophylactic antiarrhythmic activity in experimentally induced arrhythmias and display weak affinity for alpha-adrenoreceptors, suggesting their potential application in cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Psychotropic Properties
Another area of application involves the psychotropic properties of similar compounds. Research has identified derivatives with strong affinity for serotonin receptors, demonstrating significant anxiolytic and antidepressant effects. These findings suggest the potential of structurally related compounds in treating mood disorders (Chłoń-Rzepa et al., 2013).
Structural and Molecular Interactions
The structural analysis and molecular interactions of related compounds have been extensively studied, providing insights into their pharmacological potential. For example, crystal structure analysis has revealed typical geometries and intermolecular hydrogen bonding that could be significant for designing drugs with specific target interactions (Karczmarzyk et al., 1997).
Macrocyclic Chemistry
Further research into substituted triazines, which share a similar nitrogen-containing heterocyclic core, has led to the synthesis of macrocycles demonstrating unique structural features and potential for biological applications. These compounds showcase interesting conformations and intermolecular interactions, suggesting their use in developing novel therapeutic agents (Yepremyan et al., 2018).
properties
IUPAC Name |
7-benzyl-3,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-16-14-27-18-19(23-21(27)29(24-16)9-8-26-10-12-32-13-11-26)25(2)22(31)28(20(18)30)15-17-6-4-3-5-7-17/h3-7H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBXDAGUJVWLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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